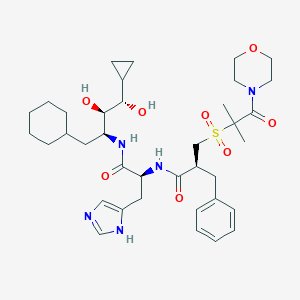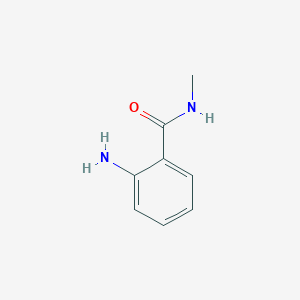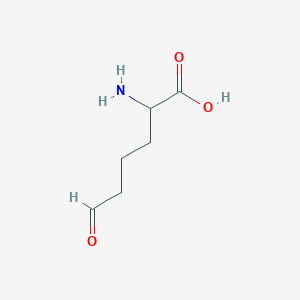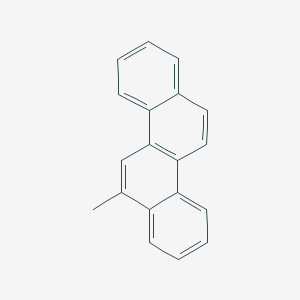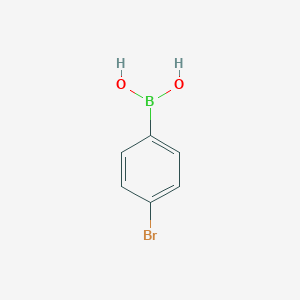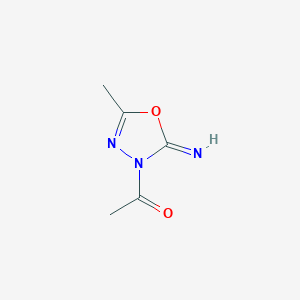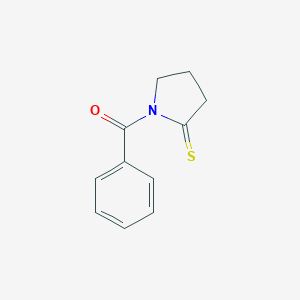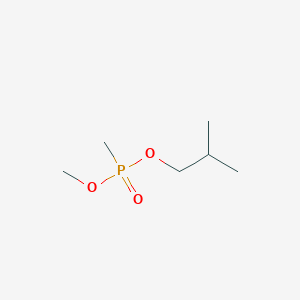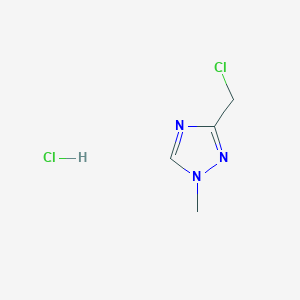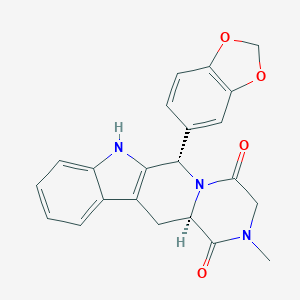
Tadalafil, (6S,12aR)-
Vue d'ensemble
Description
Tadalafil is a medication primarily used for treating erectile dysfunction, pulmonary arterial hypertension (PAH), and benign prostatic hyperplasia. It functions as a selective inhibitor of cyclic guanosine monophosphate-specific phosphodiesterase type 5 (PDE5). Clinical trials have demonstrated its efficacy in improving exercise ability, delaying clinical worsening, and enhancing health-related quality of life (HR-QOL) scores in patients with PAH . Tadalafil's chemical name is (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, and it was first discovered in 2003 .
Synthesis Analysis
The discovery of tadalafil involved the modification of a hydantoin ring in a lead compound, which led to the creation of a highly potent and selective PDE5 inhibitor. The key steps in the synthesis included the introduction of a piperazinedione ring and a 3,4-methylenedioxy substitution on the phenyl ring. The absolute configuration of tadalafil as the (6R,12aR) enantiomer was found to be the most active form for PDE5 inhibition . An alternative synthesis method has been described, which features a Pictet–Spengeler type reaction and a double amidation process using sarcosine ethyl ester hydrochloride .
Molecular Structure Analysis
Tadalafil's molecular structure includes a piperazinedione ring and a 3,4-methylenedioxyphenyl group, which are crucial for its PDE5 inhibitory activity. The chirality of tadalafil is significant for its pharmacological profile, with the (6R,12aR) configuration being the most active enantiomer . The structural elucidation of tadalafil analogues has been performed using various analytical techniques, including high-resolution mass spectrometry, chiroptical methods, and NMR spectroscopy .
Chemical Reactions Analysis
Tadalafil's mechanism of action involves the inhibition of PDE5, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and improved blood flow. It has been shown to integrate nitric oxide (NO) and hydrogen sulfide (H2S) signaling pathways to inhibit high glucose-induced matrix protein synthesis in podocytes, which is significant for its potential use in treating diabetic kidney disease . Additionally, tadalafil analogues have been synthesized to explore different pharmacological profiles, including selective PDE5 inhibition and histone deacetylase (HDAC) inhibition, which may have implications for anticancer activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of tadalafil contribute to its pharmacokinetic profile, which includes oral bioavailability and a long half-life that allows for once-daily dosing. Chiral separation techniques have been developed to distinguish between tadalafil and its isomers, which is important for quality control and ensuring the correct enantiomer is used for therapeutic purposes . The high selectivity of tadalafil for PDE5 over other phosphodiesterases is a key feature that minimizes potential side effects and off-target interactions .
Applications De Recherche Scientifique
Traitement de la dysfonction érectile
Le Tadalafil, connu sous le nom d'inhibiteur de la phosphodiestérase de type 5 (PDE5), est principalement utilisé pour le traitement de la dysfonction érectile (DE). Il contribue à augmenter le flux sanguin vers le pénis pour aider un homme à obtenir et à maintenir une érection. Des études ont montré que le tadalafil quotidien peut avoir une plus grande amélioration que le tadalafil à la demande en termes d'indice international de fonction érectile (IIEF-EF), de questions 2 et 3 du profil de rencontre sexuelle (SEP2 et SEP3) après au moins 24 semaines de traitement .
Amélioration de la fonction cognitive
Des études récentes suggèrent que le tadalafil peut améliorer l'inflammation et la fonction cognitive. C'est un domaine de recherche émergent qui explore les effets neuroprotecteurs potentiels des inhibiteurs de la PDE5 .
6. Utilisation potentielle dans le syndrome d'apnée obstructive du sommeil Des recherches sont en cours sur l'application potentielle du tadalafil chez les patients atteints de dysfonction érectile causée par le syndrome d'apnée obstructive du sommeil (SAOS). Des expériences comparatives indiquent que les inhibiteurs de la PDE5 comme le tadalafil peuvent avoir des effets bénéfiques pour ces patients .
Mécanisme D'action
Target of Action
Tadalafil is a selective phosphodiesterase-5 (PDE5) inhibitor . PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) . The primary role of PDE5 is to regulate the concentration of cGMP, which plays a crucial role in physiological processes like smooth muscle relaxation .
Mode of Action
Tadalafil interacts with its target, PDE5, by inhibiting its activity. This inhibition prevents the breakdown of cGMP . As a result, the concentration of cGMP increases, leading to a series of downstream effects. The most common therapeutic effect of Tadalafil is the relaxation of smooth muscle .
Biochemical Pathways
The primary biochemical pathway affected by Tadalafil is the nitric oxide/cGMP pathway . In this pathway, nitric oxide (NO) activates soluble guanylyl cyclase (sGC), which converts GTP to cGMP. The increased cGMP then activates cGMP-dependent protein kinase (PKG), leading to a cascade of protein activations that result in various physiological effects .
Pharmacokinetics
Tadalafil exhibits linear pharmacokinetics over the dosage range of 2.5 to 20 mg . It is rapidly absorbed, with peak plasma levels observed between 30 minutes and 6 hours after oral administration . The typical population estimates of the apparent oral clearance (CL/F) and apparent volume of distribution are 1.6 l/h and 63.8 l, respectively .
Result of Action
The primary result of Tadalafil’s action is the relaxation of smooth muscle in the penis, allowing the corpus cavernosum to fill with blood and produce an erection . This effect is dependent on sexual stimulation. In addition, smooth muscle relaxation in the pulmonary vasculature helps to produce vasodilation in pulmonary arterial hypertension (PAH), which reduces blood pressure in the pulmonary arteries .
Action Environment
The action of Tadalafil is influenced by various environmental factors. For example, the presence of sexual stimulation is necessary for Tadalafil to exert its therapeutic effect in erectile dysfunction . Furthermore, the efficacy of Tadalafil can be influenced by the patient’s health status, such as renal impairment .
Safety and Hazards
Orientations Futures
Tadalafil is a clinically approved phosphodiesterase-5 inhibitor for the treatment of erectile dysfunction and pulmonary arterial hypertension . It contains two chiral carbons, and the marketed isomer is the 6R, 12aR isomer with a methyl substituent on the terminal nitrogen of the piperazinedione ring . Future research may focus on designing Tadalafil analogues with an extended hydrophilic side chain on the piperazine nitrogen to interact with particular hydrophilic residues in the binding pocket .
Analyse Biochimique
Biochemical Properties
Tadalafil, (6S,12aR) interacts with the phosphodiesterase-5 (PDE5) enzyme, a member of the class I phosphodiesterase superfamily . This enzyme is specific for the breakdown and degradation of cyclic guanosine monophosphate (cGMP) . Tadalafil analogues with an extended hydrophilic side chain on the piperazine nitrogen were designed to interact with particular hydrophilic residues in the binding pocket .
Cellular Effects
Tadalafil, (6S,12aR) has been shown to have effects on various types of cells. For instance, it has been reported to have an insulin-like effect on human skeletal muscle cells . It also seems to ameliorate insulin resistance and glucose homeostasis in humans .
Molecular Mechanism
Tadalafil, (6S,12aR) exerts its effects at the molecular level primarily through its inhibition of the PDE5 enzyme . This inhibition prevents the breakdown of cGMP, leading to an increase in cGMP levels. The elevated cGMP levels then lead to a series of downstream effects, including the relaxation of smooth muscle cells .
Temporal Effects in Laboratory Settings
The effects of Tadalafil, (6S,12aR) over time in laboratory settings have not been extensively studied. Studies on Tadalafil have shown that it provides a preferable therapeutic effect for erectile dysfunction with a lower incidence of treatment-emergent side effects relative to on-demand use after at least 24 weeks of long-term treatment .
Dosage Effects in Animal Models
In animal models, Tadalafil has shown preventive effects against cerebral vasospasm and vasodilative effects similar to that of nimodipine . Specific studies on the dosage effects of Tadalafil, (6S,12aR) in animal models are currently lacking.
Metabolic Pathways
Tadalafil, (6S,12aR) is involved in the nitric oxide-cyclic GMP-protein kinase G (NO-cGMP-PKG) pathway . This pathway plays an essential role in physiological processes like energy storage by modulating lipid homeostasis via IRS-1-mediated mechanisms .
Transport and Distribution
The transport and distribution of Tadalafil, (6S,12aR) within cells and tissues have not been extensively studied. Tadalafil is known to be distributed in various tissues such as vascular smooth muscles, the brain, platelets, spleen, and kidney .
Propriétés
IUPAC Name |
(2S,8R)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXKDUGGOYFFRN-IERDGZPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171596-28-4 | |
| Record name | Tadalafil, (6S ,12aR)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TADALAFIL, (6S ,12AR)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGY23Z94HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



